4-Ethoxybenzoyl chloride 4-Ethoxybenzoyl chloride
Brand Name: Vulcanchem
CAS No.: 16331-46-7
VCID: VC20995504
InChI: InChI=1S/C9H9ClO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3
SMILES: CCOC1=CC=C(C=C1)C(=O)Cl
Molecular Formula: C9H9ClO2
Molecular Weight: 184.62 g/mol

4-Ethoxybenzoyl chloride

CAS No.: 16331-46-7

Cat. No.: VC20995504

Molecular Formula: C9H9ClO2

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxybenzoyl chloride - 16331-46-7

Specification

CAS No. 16331-46-7
Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
IUPAC Name 4-ethoxybenzoyl chloride
Standard InChI InChI=1S/C9H9ClO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3
Standard InChI Key XLWQUESMILVIPR-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)Cl
Canonical SMILES CCOC1=CC=C(C=C1)C(=O)Cl

Introduction

Property4-Methoxybenzoyl chloride
Molecular Weight170.59 g/mol
Melting Point294 K (21°C)
Boiling Point417 K (144°C)
Density1.26
Refractive Index1.581
Heat of Vaporization74.1 ± 4.2 kJ/mol

4-Ethoxybenzoyl chloride would likely exhibit slightly lower water solubility than its methoxy counterpart due to the increased hydrophobicity of the ethoxy group. Like 4-Methoxybenzoyl chloride, it would react with water .

Chemical Reactivity

Hydrolysis

4-Ethoxybenzoyl chloride would be expected to undergo hydrolysis similar to 4-Methoxybenzoyl chloride. When exposed to water, it would react to form 4-ethoxybenzoic acid and hydrogen chloride. This reactivity makes it moisture-sensitive, similar to how 4-Methoxybenzoyl chloride is described as "moisture sensitive" in the search results .

Reactivity with Nucleophiles

Based on the reactivity patterns of acid chlorides and specifically the information about 4-Methoxybenzoyl chloride, 4-Ethoxybenzoyl chloride would readily react with various nucleophiles:

  • With alcohols to form esters

  • With amines to form amides

  • With thiols to form thioesters

The search results specifically mention that 4-Methoxybenzoyl chloride reacts with KSCN to form 4-methoxybenzoyl isothiocyanate, which subsequently reacts with various amines to form thiourea derivatives . 4-Ethoxybenzoyl chloride would likely undergo similar reactions, potentially forming 4-ethoxybenzoyl isothiocyanate when reacted with KSCN.

Synthesis Methods

Based on standard organic chemistry principles and the information provided about related compounds, 4-Ethoxybenzoyl chloride could potentially be synthesized through the following routes:

From 4-Ethoxybenzoic Acid

The most common synthesis would likely involve the conversion of 4-ethoxybenzoic acid to the corresponding acid chloride using chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂).

From 4-Ethoxybenzaldehyde

An oxidation of 4-ethoxybenzaldehyde followed by chlorination could yield 4-ethoxybenzoyl chloride in a two-step process.

Applications in Organic Synthesis

As an Acylating Agent

Like 4-Methoxybenzoyl chloride, 4-Ethoxybenzoyl chloride would function as an effective acylating agent in various organic reactions. The search results indicate that 4-Methoxybenzoyl chloride is used in the synthesis of stilbene and dihydrostilbene derivatives with potential anti-cancer properties, as well as in the synthesis of coumarin dimers with potential HIV-1 activity .

Synthesis of Thiourea Derivatives

The search results describe the use of 4-Methoxybenzoyl chloride in the synthesis of thiourea derivatives with antioxidant properties . By analogy, 4-Ethoxybenzoyl chloride could potentially be used to synthesize similar thiourea derivatives, possibly with different biological activities due to the altered lipophilicity provided by the ethoxy group.

Pharmaceutical Intermediates

4-Ethoxybenzoyl chloride could serve as an intermediate in the synthesis of pharmaceutical compounds. The search results mention that 4-Methoxybenzoyl chloride is used in the synthesis of compounds with potential anti-cancer and anti-HIV activities . The ethoxy analog might provide different pharmacokinetic or pharmacodynamic properties in similar applications.

Chemical Modifications

Halogenation Reactions

The search results describe a process for chlorinating 4-Methoxybenzoyl chloride to produce 4-trichloromethoxybenzoyl chloride . A similar reaction might be possible with 4-Ethoxybenzoyl chloride, potentially yielding 4-trichloroethoxybenzoyl chloride under appropriate conditions.

The search results indicate that the chlorination of 4-Methoxybenzoyl chloride can be performed "neat in the absence of light of radical-forming intensity at from about 150°C to about 225°C" . This suggests that similar conditions might be applicable to the chlorination of 4-Ethoxybenzoyl chloride, although the reactivity might differ slightly due to the different electronic properties of the ethoxy group.

Conversion to Other Functional Groups

Based on the transformations described for 4-trichloromethoxybenzoyl chloride , 4-Ethoxybenzoyl chloride (or its chlorinated derivatives) might be converted to corresponding fluorides, amides, or nitriles through similar reaction sequences.

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